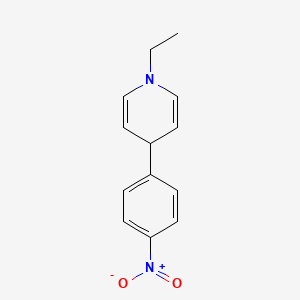
1-ethyl-4-(4-nitrophenyl)-4H-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(4-nitrophenyl)-4H-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by the presence of an ethyl group at the 1-position and a nitrophenyl group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(4-nitrophenyl)-4H-pyridine typically involves the following steps:
Nitration: The starting material, 4-ethylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyridine ring.
Purification: The nitrated product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-ethyl-4-(4-nitrophenyl)-4H-pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder and hydrochloric acid.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products
Reduction: 1-ethyl-4-(4-aminophenyl)-4H-pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-ethyl-4-(4-nitrophenyl)-4H-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying the interactions of pyridine derivatives with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-ethyl-4-(4-nitrophenyl)-4H-pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The pyridine ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
Similar Compounds
1-ethyl-4-(3-nitrophenyl)-4H-pyridine: Similar structure but with the nitro group at the 3-position.
1-ethyl-4-(4-aminophenyl)-4H-pyridine: The nitro group is reduced to an amino group.
4-ethylpyridine: Lacks the nitro group.
Uniqueness
1-ethyl-4-(4-nitrophenyl)-4H-pyridine is unique due to the presence of both an ethyl group and a nitrophenyl group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other pyridine derivatives.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
1-ethyl-4-(4-nitrophenyl)-4H-pyridine |
InChI |
InChI=1S/C13H14N2O2/c1-2-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-10,12H,2H2,1H3 |
InChIキー |
OCYDXKGUVOVHNN-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
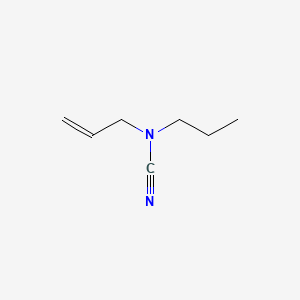
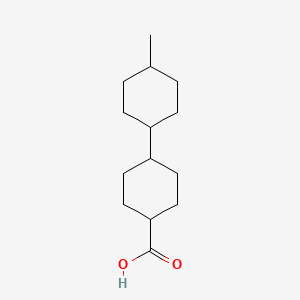
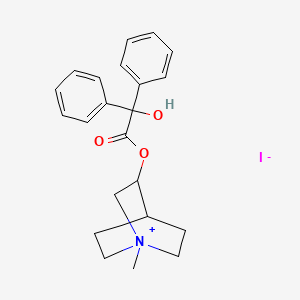
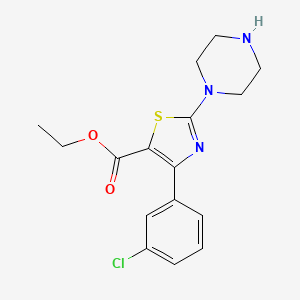
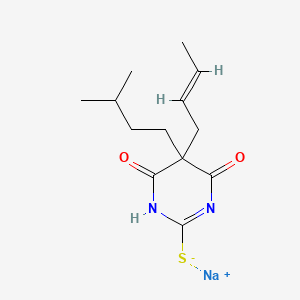
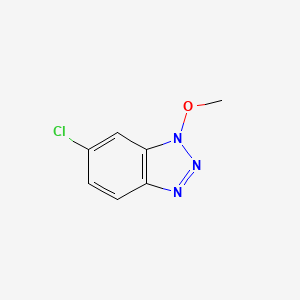
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
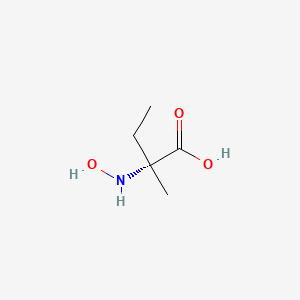
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
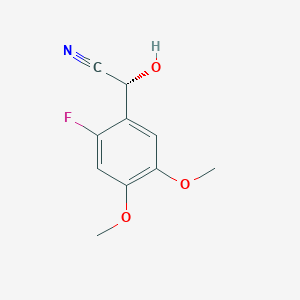
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
